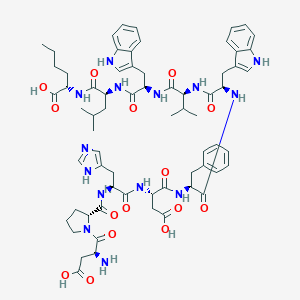

Neurokinin B, pro(2)-trp(6,8)-nle(10)-

Description

Overview of the Tachykinin Peptide Family and Endogenous Neurokinin B

The tachykinins are one of the largest families of neuropeptides found throughout the animal kingdom, from invertebrates to mammals. nih.gov They are characterized by their ability to induce rapid contractions in smooth muscle tissue, a property that gave them their name (from the Greek tachys, meaning rapid, and kinin, to set in motion). guidetopharmacology.orgwikipedia.org All tachykinin peptides share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue. nih.govwikipedia.org This common feature is essential for their biological activity. guidetopharmacology.org

In mammals, tachykinins are derived from three precursor genes: TAC1, TAC3, and TAC4. frontiersin.orgnih.gov

The TAC1 gene encodes for Substance P (SP), neurokinin A (NKA), neuropeptide K, and neuropeptide gamma. wikipedia.orgresearchgate.net

The TAC3 gene encodes for neurokinin B (NKB). wikipedia.orgwikipedia.org

The TAC4 gene gives rise to hemokinins and endokinins. frontiersin.org

These peptides exert their effects by binding to three distinct G protein-coupled receptors (GPCRs), known as neurokinin receptors 1, 2, and 3 (NK1, NK2, and NK3). nih.govguidetopharmacology.org While there is some cross-reactivity, each receptor subtype shows a preferential affinity for a specific endogenous ligand. wikipedia.org

Endogenous neurokinin B (NKB) is a decapeptide that preferentially binds to and activates the NK3 receptor. researchgate.netnih.gov It is encoded by the TAC3 gene (or Tac2 in rodents) and is expressed in neurons of the central and peripheral nervous systems. researchgate.netwikipedia.org NKB is notably co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in neurons within the arcuate nucleus of the hypothalamus, forming what is known as the KNDy neuronal system. wikipedia.org This system is a critical regulator of reproductive functions, particularly the pulsatile secretion of gonadotropin-releasing hormone (GnRH). wikipedia.orgnih.gov Beyond reproduction, the NKB/NK3R system is implicated in a variety of physiological processes, including temperature regulation, mood, and stress responses. patsnap.com

| Endogenous Ligand | Encoding Gene | Preferred Receptor | Receptor Affinity Profile |

|---|---|---|---|

| Substance P (SP) | TAC1 | NK1 | NK1 > NK2 > NK3 |

| Neurokinin A (NKA) | TAC1 | NK2 | NK2 > NK3 > SP |

| Neurokinin B (NKB) | TAC3 | NK3 | NK3 > NKA > SP |

Historical Context of Neurokinin Receptor Antagonist Discovery and Development

The journey to develop neurokinin receptor antagonists began long before the receptors themselves were fully characterized. The first tachykinin, Substance P, was discovered in 1931 by von Euler and Gaddum as a potent vasodilatory and gut-contracting substance in tissue extracts. wikipedia.org However, its sequence was not elucidated until 1971. nih.gov Early research relied on peptide-based antagonists, which were typically generated by making amino acid substitutions to the endogenous tachykinin peptides. guidetopharmacology.org While useful for in vitro studies, these peptide antagonists often suffered from poor bioavailability and rapid degradation in vivo, limiting their therapeutic potential.

A significant breakthrough occurred in 1991 when Pfizer researchers discovered CP-96,345, the first potent and selective non-peptide antagonist for the NK1 receptor. psu.eduresearchgate.net This discovery sparked a massive research effort across the pharmaceutical industry to develop orally bioavailable, non-peptide antagonists for all three neurokinin receptor subtypes. wikipedia.orgpsu.edu These efforts led to the development of numerous compounds, with more than a dozen entering clinical trials. psu.eduresearchgate.net

The first neurokinin receptor antagonist to receive regulatory approval was aprepitant (B1667566) (Emend®) in 2003, an NK1 antagonist developed by Merck. wikipedia.orgmdpi.com It was approved by the U.S. Food and Drug Administration (FDA) for the prevention of chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgamegroups.org Subsequently, other NK1 antagonists like rolapitant (B1662417) and netupitant (B1678218) were also approved for CINV. wikipedia.orgmdpi.com The development of antagonists for NK2 and NK3 receptors has also been pursued for conditions such as asthma, irritable bowel syndrome, depression, schizophrenia, and menopausal hot flashes. guidetopharmacology.orgnih.govpatsnap.com

Initial Characterization of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B as a Neurokinin Receptor Modulator

(D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is a synthetic octapeptide analogue designed to act as an antagonist at neurokinin receptors. Its structure is derived from the endogenous Neurokinin B sequence through specific amino acid substitutions intended to alter its binding and signaling properties.

The key modifications are:

D-Proline (D-Pro) at position 2: This substitution introduces a D-amino acid, which can alter the peptide's conformation and increase its resistance to enzymatic degradation.

D-Tryptophan (D-Trp) at positions 6 and 8: The introduction of the bulky, aromatic D-Tryptophan residues is a common strategy in peptide antagonist design to enhance receptor binding affinity and confer antagonistic properties.

Norleucine (Nle) at position 10: Norleucine, an isomer of leucine, replaces the terminal methionine. This substitution prevents oxidation of the sulfur-containing methionine, thereby increasing the peptide's stability.

Initial pharmacological characterization identified (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B as a competitive antagonist of Neurokinin B. medchemexpress.commedchemexpress.comgencefebio.com In biological assays, it was shown to inhibit the effects of NKB without eliciting an agonist response itself. A key finding was its selectivity; the compound showed no significant influence on the actions of Substance P or Neurokinin A, indicating its specificity for the NKB-preferring receptor system (NK3). medchemexpress.commedchemexpress.com Its potency as an antagonist is quantified by a pA2 value of 5.5. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Parameter | Value/Description |

|---|---|

| Compound Type | Synthetic Peptide Analogue |

| Mechanism of Action | Competitive Antagonist medchemexpress.commedchemexpress.com |

| Primary Target | Neurokinin B (NK3) Receptor System medchemexpress.com |

| Antagonist Potency (pA2) | 5.5 medchemexpress.commedchemexpress.comgencefebio.com |

| Selectivity | Shows no influence on Substance P (NK1) or Neurokinin A (NK2) medchemexpress.commedchemexpress.com |

Significance of Selective Neurokinin Receptor Antagonism in Biological Systems Research

The development of selective receptor antagonists like (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is of paramount importance in biological research and drug development. physiology.org Selectivity allows researchers to dissect the specific contribution of a single receptor subtype to a complex physiological process, which is often governed by multiple related signaling pathways. guidetopharmacology.orgresearchgate.net

By selectively blocking one receptor (e.g., NK3) while leaving others (NK1, NK2) unaffected, scientists can precisely probe the functional roles of that specific receptor and its endogenous ligand. nih.govnih.gov This has been crucial in elucidating the distinct roles of the tachykinin family members:

Selective NK1 Antagonism: Has confirmed the primary role of Substance P and the NK1 receptor in pain transmission, neurogenic inflammation, and emesis. pnas.orgnih.gov This research directly led to the successful clinical application of NK1 antagonists for CINV. amegroups.org

Selective NK2 Antagonism: Has been used to investigate the role of Neurokinin A in smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts, with potential applications in asthma and irritable bowel syndrome. guidetopharmacology.orgnih.gov

Selective NK3 Antagonism: Has been instrumental in confirming the role of Neurokinin B in the central regulation of reproductive hormone secretion. wikipedia.org This has paved the way for developing non-hormonal treatments for conditions like menopausal hot flashes and polycystic ovary syndrome. nih.govnih.gov Furthermore, the involvement of the NK3 receptor in the modulation of neurotransmitters like dopamine (B1211576) and serotonin (B10506) has made it a target for neuropsychiatric disorders such as schizophrenia and depression. guidetopharmacology.orgpatsnap.com

Structure

2D Structure

Properties

CAS No. |

105869-12-3 |

|---|---|

Molecular Formula |

C67H86N14O15 |

Molecular Weight |

1327.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |

InChI Key |

ZKLUNXWBZZDGQS-KDICMADCSA-N |

SMILES |

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |

Other CAS No. |

105869-12-3 |

sequence |

DPHDFWVWLX |

Synonyms |

2-Pro-6,8-Trp-10-Nle-neurokinin B DPDTNle-NB neurokinin B, Pro(2)-Trp(6,8)-Nle(10)- neurokinin B, prolyl(2)-tryptophyl(6,8)-norleucine(10)- neuromedin K, Pro(2)-Trp(6,8)-Nle(10)- |

Origin of Product |

United States |

Elucidation of Receptor Binding Profiles and Selectivity of D Pro2, D Trp6,8, Nle10 Neurokinin B

Characterization of Neurokinin 3 Receptor (NK3R) Antagonism by (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B

(D-Pro2, D-Trp6,8, Nle10)-Neurokinin B acts as an antagonist at the NK3R, meaning it binds to the receptor but does not elicit a biological response, instead blocking the action of the endogenous agonist, Neurokinin B (NKB).

The affinity of a ligand for its receptor is a critical parameter in pharmacology, and it is commonly determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound, in this case (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

In these assays, cell membranes or tissues expressing the NK3R are incubated with a fixed concentration of a radiolabeled NK3R agonist or antagonist. Increasing concentrations of the unlabeled test compound, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, are then added. The effectiveness of the unlabeled compound in competing for the binding sites is measured by the reduction in radioactivity bound to the receptor.

From this competition curve, the IC50 value is determined, which represents the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radioligand. The IC50 value can then be converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. The Ki value is an intrinsic measure of the affinity of the compound for the receptor. While specific Ki values for (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B are not detailed in the available literature, the data generated from such assays are typically presented as shown in the table below.

Illustrative Data from Competitive Radioligand Binding Assays

| Compound | Target Receptor | Radioligand | Affinity (Ki) |

|---|---|---|---|

| (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B | Neurokinin 3 Receptor (NK3R) | e.g., [125I]-MePhe7-NKB | Data not available in reviewed sources |

The antagonistic potency of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B has been quantitatively determined, confirming its role as a competitive antagonist. The compound exhibits a pA2 value of 5.5. medchemexpress.com The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response that was obtained in the absence of the antagonist. This value provides a measure of the antagonist's potency in a functional assay, and a pA2 of 5.5 confirms its competitive antagonistic activity at the NK3 receptor. medchemexpress.com

Investigation of Selectivity Across Tachykinin Receptor Subtypes

A crucial aspect of the pharmacological profile of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is its high selectivity for the NK3R over the other two tachykinin receptor subtypes, NK1R and NK2R. medchemexpress.com Tachykinin peptides share a common C-terminal sequence, which can lead to cross-reactivity between receptors. guidetopharmacology.org The development of selective antagonists is therefore essential for studying the specific roles of each receptor subtype.

Studies have demonstrated that (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B has no significant influence on Substance P. medchemexpress.com Substance P is the endogenous peptide ligand with the highest affinity for the NK1R. guidetopharmacology.org The lack of interaction with Substance P's activity indicates that (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B does not bind with appreciable affinity to the NK1R and therefore does not exert agonistic or antagonistic effects at this receptor subtype.

Similarly, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B shows no influence on Neurokinin A. medchemexpress.com Neurokinin A is the preferred endogenous ligand for the NK2R. guidetopharmacology.org This finding confirms that the compound is also highly selective for the NK3R over the NK2R, as it does not interfere with the binding and activity of the primary NK2R agonist.

Selectivity Profile of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B

| Receptor Subtype | Endogenous Ligand | Observed Activity of (D-Pro2, D-Trp6,8, Nle10)-NKB |

|---|---|---|

| NK1R | Substance P | No significant influence medchemexpress.com |

| NK2R | Neurokinin A | No significant influence medchemexpress.com |

| NK3R | Neurokinin B | Competitive Antagonist (pA2 = 5.5) medchemexpress.com |

Biophysical Insights into Receptor Subtype Selection Mechanisms

The high selectivity of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B for the NK3R is a direct result of the specific amino acid substitutions in its peptide sequence compared to the native Neurokinin B. These modifications impose critical conformational constraints and alter the biophysical properties of the peptide, governing its interaction with the binding pockets of the different tachykinin receptors.

While all tachykinins share a conserved C-terminal sequence essential for activity, the N-terminal portion of the peptides is thought to play a key role in determining receptor selectivity. The structural modifications in (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B are strategically placed to optimize its fit for the NK3R binding site while simultaneously creating unfavorable interactions with the NK1R and NK2R sites.

The key substitutions and their biophysical implications are:

D-Proline at position 2: The incorporation of a D-amino acid, particularly proline, introduces a significant conformational restraint. This limits the peptide's flexibility, forcing it into a specific three-dimensional shape that is preferentially recognized by the NK3R.

D-Tryptophan at positions 6 and 8: Replacing the original amino acids with the bulky, aromatic D-Tryptophan residues serves multiple purposes. These residues can engage in unique hydrophobic and π-π stacking interactions within the NK3R binding pocket that are not possible in the NK1R and NK2R. The D-configuration alters the orientation of these large side chains, further refining the specificity of the interaction.

Norleucine at position 10: The substitution of methionine with norleucine (Nle) is a common tactic in peptide chemistry to enhance metabolic stability. The sulfur atom in methionine is susceptible to oxidation, leading to inactivation. Norleucine is isosteric to methionine, meaning it has a similar size and hydrophobicity, allowing it to maintain the necessary interactions for receptor binding while being resistant to oxidative degradation.

Collectively, these modifications result in a peptide analogue with a rigid conformation that is sterically and electronically complementary to the binding site of the NK3R, but not to those of the NK1R or NK2R, thus providing the molecular basis for its high receptor subtype selectivity.

Conformational Requirements for Receptor Recognition

The high selectivity of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B for the NK3 receptor is intrinsically linked to its three-dimensional structure, which is largely determined by the strategic placement of D-amino acids and other non-native residues. While direct crystallographic or comprehensive NMR spectroscopic data for this specific analog is not extensively available in the public domain, valuable insights can be drawn from structure-activity relationship studies of similar tachykinin analogs and the known conformational effects of its constituent amino acid substitutions.

The native tachykinin peptides are known for their conformational flexibility in aqueous solutions, which is believed to contribute to their ability to bind to multiple receptor subtypes. nih.govnih.gov The introduction of conformational constraints, such as through the incorporation of D-amino acids or cyclization, is a common strategy to enhance receptor selectivity and potency.

The key substitutions in (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B and their likely conformational implications are as follows:

D-Proline at position 2: The substitution of the native L-amino acid with D-Proline at the second position introduces a significant conformational constraint. Proline itself is a unique amino acid due to its cyclic side chain, which restricts the phi (Φ) torsion angle of the peptide backbone. The D-configuration of proline further alters the local geometry, often inducing a kink or a specific turn structure in the peptide chain. This is a critical modification as the N-terminal region of tachykinin peptides is known to play a role in receptor selectivity.

D-Tryptophan at positions 6 and 8: The replacement of the native amino acids with D-Tryptophan at positions 6 and 8 is another crucial factor for receptor recognition and selectivity. Tryptophan, with its large, aromatic indole (B1671886) side chain, can engage in significant hydrophobic and aromatic interactions within the receptor binding pocket. The D-configuration of these residues influences the spatial orientation of these bulky side chains, which is critical for optimal interaction with specific residues of the NK3 receptor. Studies on other tachykinin antagonists have demonstrated that the presence of D-Tryptophan residues is crucial for both high affinity and selectivity.

Norleucine at position 10: The substitution of the native Methionine with Norleucine at position 10 primarily modifies the hydrophobic character of the C-terminal region. Norleucine is an isomer of leucine and is more hydrophobic than methionine. This increased hydrophobicity can enhance the peptide's interaction with the lipid bilayer of the cell membrane and with hydrophobic pockets within the receptor.

Collectively, these substitutions are thought to induce a specific, more rigid conformation that presents the key pharmacophoric elements in an orientation that is highly complementary to the binding site of the NK3 receptor, while being unfavorable for binding to NK1 and NK2 receptors. This pre-organized conformation reduces the entropic penalty of binding, potentially contributing to its antagonist activity.

| Receptor Subtype | Activity | Potency (pA2) | Selectivity |

|---|---|---|---|

| Tachykinin NK3 | Competitive Antagonist | 5.5 | Selective for NK3 |

| Tachykinin NK1 | No significant influence | - | - |

| Tachykinin NK2 | No significant influence | - | - |

Influence of Peptide Charge and Membrane Interactions on Binding Orientation

The net charge of a peptide influences its initial electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids. This can lead to an accumulation of the peptide at the cell surface, effectively increasing its local concentration near the receptor. The distribution of charged residues along the peptide sequence is also important, as it can dictate the initial orientation of the peptide upon approaching the membrane.

The hydrophobic residues, particularly the D-Tryptophan at positions 6 and 8 and the Norleucine at position 10, play a significant role in membrane interactions. The increased hydrophobicity due to the Norleucine substitution likely promotes a deeper insertion of the C-terminal part of the peptide into the lipid bilayer. This interaction with the membrane can serve as an anchor, restricting the conformational freedom of the peptide and pre-orienting it for insertion into the transmembrane binding pocket of the NK3 receptor.

Molecular dynamics simulations of other peptides in lipid bilayers have shown that such interactions can induce specific secondary structures and orientations. It is plausible that the interaction of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B with the cell membrane facilitates the adoption of its bioactive conformation, which is then recognized by the NK3 receptor. The initial electrostatic attraction followed by hydrophobic interactions with the membrane likely positions the N-terminal and core regions of the peptide in a manner that allows for optimal engagement with the extracellular loops and transmembrane domains of the receptor, leading to competitive antagonism.

Investigation of Biological Activities of D Pro2, D Trp6,8, Nle10 Neurokinin B in Isolated Biological Systems

Effects on Isolated Smooth Muscle Preparations

The guinea pig ileum has served as a classical model for studying the activity of tachykinins and their antagonists. Investigations using this isolated smooth muscle preparation have provided crucial insights into the selectivity and mechanism of action of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B.

Characterization in Guinea Pig Ileum Bioassays

In bioassays utilizing the guinea pig ileum, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B has been identified as a competitive antagonist of neurokinin B. It effectively blocks the contractile responses induced by NKB. The antagonist activity is quantified by its pA2 value, which is a measure of the concentration of the antagonist required to produce a two-fold shift to the right in the concentration-response curve of the agonist. For (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, the reported pA2 value is 5.5, indicating its potency as an NKB antagonist.

A key finding from these studies is the selectivity of this analogue. Research demonstrates that (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B does not exhibit antagonistic activity against substance P or neurokinin A, two other major tachykinins. This selectivity highlights its specificity for the neurokinin B receptor, which is now classified as the NK3 receptor.

Differentiation of Muscular and Neuronal Neurokinin Receptors

Studies on the guinea pig ileum have also contributed to the understanding of the different locations of neurokinin receptors. The contractile response of the ileum to tachykinins is mediated by both direct action on smooth muscle cells (muscular receptors) and indirect action via the stimulation of intramural neurons that release acetylcholine (neuronal receptors).

Research suggests that the site of action for neurokinin B in the guinea pig ileum is predominantly on these intramural neurons. The observation that (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B can antagonize the effects of NKB in this preparation supports the involvement of neuronal NK3 receptors in mediating NKB's contractile effect.

Cellular Receptor Activation and Signal Transduction Studies

While specific studies detailing the cellular receptor activation and signal transduction of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B are not extensively available in the public domain, the general mechanisms of the receptor it targets, the NK3 receptor, are well-characterized. As a competitive antagonist, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B would be expected to block the downstream signaling events initiated by the binding of the endogenous agonist, neurokinin B, to the NK3 receptor.

Functional Assays in Receptor-Expressing Cell Lines (e.g., CHO cells, Murine Fibroblast B82 cells)

Cell lines such as Chinese Hamster Ovary (CHO) cells and murine fibroblast B82 cells are commonly used in pharmacological research. These cells can be genetically engineered to express specific receptors, such as the NK3 receptor, making them valuable tools for studying receptor-agonist and receptor-antagonist interactions in a controlled environment.

In such functional assays, the ability of an antagonist like (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B to inhibit the response triggered by an agonist (e.g., neurokinin B) would be measured. This response is often a quantifiable cellular event, such as a change in intracellular calcium concentration or the production of a second messenger. While the specific application of these cell lines to test (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is not detailed in the available literature, this methodology is standard for characterizing such compounds.

Analysis of Intracellular Calcium Mobilization

The activation of tachykinin receptors, including the NK3 receptor, is known to be coupled to the Gq family of G proteins. wikipedia.org Upon agonist binding, this coupling initiates a signaling cascade that leads to the activation of phospholipase C. guidetopharmacology.org Phospholipase C, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration. guidetopharmacology.org

As a competitive antagonist at the NK3 receptor, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B would be expected to inhibit the neurokinin B-induced mobilization of intracellular calcium. The degree of inhibition would be dependent on the concentration of the antagonist.

Assessment of Downstream Signaling Pathway Modulation (e.g., PKA, PKC)

The increase in intracellular calcium and the production of diacylglycerol following NK3 receptor activation also lead to the modulation of downstream signaling pathways, including those involving Protein Kinase C (PKC) and Protein Kinase A (PKA). nih.gov Diacylglycerol directly activates certain isoforms of PKC, which then phosphorylate a variety of cellular proteins, leading to diverse physiological responses. nih.gov

The activation of tachykinin receptors can also lead to the accumulation of cyclic AMP (cAMP) and the subsequent activation of PKA. nih.gov By blocking the initial step of receptor activation by neurokinin B, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B would consequently prevent the modulation of these downstream PKA and PKC signaling pathways.

Modulation of Endogenous Neurokinin B-Mediated Responses in Vitro

The biological activity of the synthetic peptide, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, has been characterized in detail using isolated biological systems. These in vitro studies have been instrumental in elucidating its mechanism of action and its specificity in modulating the physiological responses mediated by the endogenous tachykinin, Neurokinin B (NKB).

Research conducted on the isolated guinea pig ileum, a classical pharmacological preparation for studying the effects of neurokinins, has provided definitive evidence of the antagonistic properties of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B. In this tissue, Neurokinin B elicits contractile responses, which are mediated through the activation of specific receptors. When tested against NKB-induced contractions, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B was found to act as a competitive antagonist. nih.gov

Competitive antagonism implies that (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B binds to the same receptor site as Neurokinin B but does not elicit a biological response. Instead, it reversibly blocks the receptor, thereby preventing the endogenous ligand from binding and initiating its effect. The potency of a competitive antagonist is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

In the guinea pig ileum preparation, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B demonstrated a pA2 value of 5.5 against Neurokinin B. nih.govmedchemexpress.com This finding quantitatively confirms its ability to inhibit the action of NKB at its receptor.

A crucial aspect of the pharmacological profile of any antagonist is its selectivity. Further investigations in the guinea pig ileum revealed that (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is highly selective for the Neurokinin B receptor. The study demonstrated that this compound does not antagonize the contractile responses induced by Substance P or Neurokinin A, two other members of the tachykinin family of neuropeptides. nih.govmedchemexpress.com This selectivity indicates that (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B specifically targets the receptors activated by Neurokinin B, which are now classified as the neurokinin-3 (NK3) receptors.

The selective and competitive antagonism of Neurokinin B-mediated responses in vitro by (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B establishes it as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endogenous Neurokinin B system.

| Parameter | Value | Tissue Preparation | Agonist | Reference |

| Antagonist Activity | Competitive Antagonist | Guinea Pig Ileum | Neurokinin B | nih.gov |

| pA2 Value | 5.5 | Guinea Pig Ileum | Neurokinin B | nih.govmedchemexpress.com |

| Selectivity | No antagonism of Substance P or Neurokinin A | Guinea Pig Ileum | Substance P, Neurokinin A | nih.govmedchemexpress.com |

Contributions of D Pro2, D Trp6,8, Nle10 Neurokinin B to in Vivo Physiological Research Using Animal Models

Applications in Neuroendocrine Regulation Studies

The NKB signaling pathway is a critical component of the central control of reproduction. Research utilizing NK3R antagonists like (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B has profoundly advanced the understanding of how the brain governs the reproductive axis.

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the primary hormonal system regulating reproductive function. researchgate.net The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the central driver of this axis. researchgate.net Studies with NK3R antagonists have demonstrated that NKB signaling is indispensable for the normal functioning of the HPG axis.

The pulsatile secretion of GnRH is essential for maintaining reproductive function, and the neural network responsible for this rhythmic release is known as the GnRH pulse generator. A specific population of neurons in the arcuate nucleus of the hypothalamus that co-express kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789) A (termed KNDy neurons) are now widely considered to be the core of this generator. nih.gov

Animal model studies have been crucial in defining NKB's role. In ovariectomized ewes, the local administration of an NKB receptor antagonist into the arcuate nucleus resulted in a decreased frequency of Luteinizing Hormone (LH) pulses, which are a direct reflection of GnRH pulse generator activity. researchgate.net This finding supports the hypothesis that NKB signaling is a key factor in initiating or accelerating the synchronized activity of KNDy neurons that constitutes a GnRH pulse. researchgate.netnih.gov Conversely, administration of an NK3R agonist, senktide, in female rats led to a dose-dependent suppression of both LH pulses and the associated multiunit electrical activity volleys in the arcuate nucleus, indicating that both blockade and overstimulation of the receptor can disrupt the pulse generator's rhythm. nih.gov

By modulating the GnRH pulse generator, NKB signaling directly influences the secretion of gonadotropins—LH and FSH—from the pituitary gland.

Research in ewes demonstrated that blocking NK3R in the arcuate nucleus decreases the frequency of LH pulses. researchgate.net In female rats, the effects of NKB signaling appear to be dependent on the hormonal environment; under hypoestrogenic conditions, an NK3R agonist (senktide) suppresses pulsatile LH secretion. nih.gov This inhibitory effect was shown to be dependent on the dynorphin/κ-opioid receptor system. nih.gov These findings from animal models have been complemented by human studies, which also show that NK3R antagonism can reduce basal LH secretion and delay the LH surge, thereby affecting follicle development and ovulation. nih.govfrontiersin.orgnih.gov

Table 1: Effects of NK3R Ligand Administration on LH Secretion in Animal Models

| Animal Model | Ligand Type | Ligand Example | Administration Site | Observed Effect on LH Pulses |

|---|---|---|---|---|

| Ovariectomized Ewe | Antagonist | Not specified | Arcuate Nucleus | Decreased frequency researchgate.net |

The function of NKB in controlling the HPG axis is best understood through its role within the KNDy neuronal network. nih.govmdpi.com The current model posits that NKB acts as the initiator of the GnRH pulse. nih.govwomensmentalhealth.org It is thought to stimulate KNDy neurons through its receptor, NK3R, leading to a synchronized depolarization and the release of kisspeptin, which then potently stimulates GnRH neurons. nih.govwomensmentalhealth.org Following this activation, the co-released dynorphin A acts as an inhibitory signal, terminating the pulse and creating an oscillatory pattern. researchgate.netnih.gov

The use of NK3R antagonists in animal models has been fundamental to establishing this model. By showing that blocking NKB signaling in the arcuate nucleus slows the GnRH pulse generator, researchers confirmed NKB's proposed role as a critical starting signal for each pulse. researchgate.net Furthermore, studies in rats have revealed a functional link between NKB and dynorphin signaling, where the suppressive effect of an NKB agonist on LH pulses was blocked by a κ-opioid receptor antagonist, highlighting the intricate interplay of neuropeptides within the KNDy system. nih.gov

The NKB/NK3R signaling system is not only integral to reproduction but also plays a significant role in the body's response to stress. Tachykinin receptors are located in brain regions known to be involved in stress and emotion processing. nih.gov Animal models have been critical in differentiating the role of NKB in various types of stress.

Research using animal models suggests that NKB/NK3R signaling has distinct and even opposing roles in mediating the body's response to psychogenic versus inflammatory stressors.

In models of psychogenic stress and anxiety, such as the elevated plus-maze test in mice, blocking the NK3R with a peptide antagonist produced an anxiogenic-like effect, reducing the time spent in the open arms of the maze. nih.gov This suggests that baseline NKB signaling may have anxiolytic, or anxiety-reducing, properties and that its blockade can increase anxiety-like behaviors. nih.govfrontiersin.org

Conversely, in a model of inflammatory stress using lipopolysaccharide (LPS) from E. coli to induce an immune response, NKB signaling appears to mediate the negative effects of stress on the reproductive system. nih.gov In ovariectomized rats, this inflammatory stressor suppressed pulsatile LH secretion. nih.govoup.com Pre-treatment with an NK3R antagonist completely blocked this stress-induced suppression of LH pulses. nih.govoup.com This indicates that during inflammatory stress, the NKB system acts as a key pathway through which the stress response inhibits the GnRH pulse generator. nih.gov Notably, the NK3R antagonist did not prevent the stress-induced rise in corticosterone, suggesting the NKB pathway's effect on reproduction is separate from the activation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Table 2: Differential Role of NK3R Antagonism in Stress Paradigms

| Stress Type | Animal Model | NK3R Antagonist Effect | Outcome |

|---|---|---|---|

| Psychogenic | Mouse (Elevated Plus-Maze) | Anxiogenic-like | Reduced exploration of open arms nih.gov |

| Inflammatory | Rat (LPS Administration) | Protective (Reproductive Axis) | Blocked the stress-induced suppression of LH pulses nih.govoup.com |

Role in Stress-Induced Physiological Responses

Interplay with Corticotropin-Releasing Hormone (CRH) and GABA Signaling

While direct in vivo studies detailing the specific interplay of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B with corticotropin-releasing hormone (CRH) and GABA signaling pathways are not extensively documented in current literature, the anatomical and functional overlap of these systems in the central nervous system suggests a strong potential for interaction. NK3 receptors are densely expressed in brain regions that are critical for the regulation of stress, anxiety, and emotional processing, such as the hypothalamus and amygdala. These same regions are principal sites of action for CRH and are heavily modulated by GABAergic inhibitory neurotransmission.

The use of NK3 receptor antagonists is foundational to exploring how NKB signaling modulates the hypothalamic-pituitary-adrenal (HPA) axis and stress responses, which are centrally governed by CRH. Furthermore, given that NK3 receptor activation can influence neuronal excitability, its interplay with the brain's primary inhibitory system, the GABAergic network, is a key area of investigation for understanding synaptic integration and network balance. Antagonists like (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B represent valuable pharmacological probes for future studies aimed at dissecting these complex neurochemical interactions in vivo.

Functional Dissection of Neurokinin Receptor Subtype Roles in Central Nervous System (CNS) Processes

A major contribution of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B in animal models is its ability to facilitate the functional dissection of neurokinin receptor subtype roles within the CNS. The tachykinin family includes several peptides (e.g., Substance P, Neurokinin A, Neurokinin B) that can exhibit cross-reactivity with the three main tachykinin receptors (NK1R, NK2R, and NK3R), albeit with preferential affinities. Selective antagonists are therefore indispensable for isolating the physiological functions mediated by a single receptor type.

(D-Pro2, D-Trp6,8, Nle10)-Neurokinin B has been instrumental in distinguishing the physiological effects mediated by the NK3 receptor from those initiated by NK1 and NK2 receptors. Research demonstrates that this compound is a competitive antagonist of Neurokinin B, with no significant influence on Substance P or Neurokinin A, the preferential endogenous ligands for NK1R and NK2R, respectively nih.gov. This selectivity allows researchers to block NK3R signaling and observe the resulting physiological changes, thereby attributing specific functions to the NKB-NK3R pathway. For instance, its use in studies of neurokinin-induced salivation revealed differential effects, pointing toward a distinct role for NK3R in this physiological process compared to NK1R and NK2R ingentaconnect.com.

The table below summarizes the antagonistic profile of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B against various agonists in an in vivo salivation model, illustrating its utility in discriminating receptor subtype contributions.

| Agonist | Preferential Receptor | Effect on Agonist-Induced Salivation by (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B | Inferred Antagonism |

|---|---|---|---|

| Neurokinin B | NK3R | Significantly Reduced ingentaconnect.com | Yes (NK3R) |

| Substance P | NK1R | Significantly Reduced ingentaconnect.com | Yes (Indicating potential cross-reactivity or receptor interplay in this specific model) |

| Neurokinin A | NK2R | No Significant Effect ingentaconnect.com | No (NK2R) |

| Acetylcholine | Muscarinic Receptor | No Significant Effect ingentaconnect.com | No (Non-tachykinin receptor) |

The application of NK3R antagonists, in general, has been pivotal for probing the function of specific neuronal populations and circuits where the receptor is highly expressed.

Hypothalamic KNDy Neurons: In the arcuate nucleus of the hypothalamus, a population of neurons co-expressing kisspeptin, neurokinin B, and dynorphin (KNDy neurons) acts as the central pulse generator for Gonadotropin-Releasing Hormone (GnRH) nih.govnih.gov. Selective NK3R antagonists have been used to demonstrate that NKB signaling within this circuit is essential for reproductive function nih.govnih.gov. Blockade of these receptors can modulate LH pulsatility, highlighting a key role for NKB in the neuroendocrine control of reproduction elsevierpure.com. These antagonists also help investigate how this circuit influences thermoregulation, as hyperactivity of KNDy neurons is implicated in menopausal hot flashes oup.comjwatch.org.

Mesocortical and Mesolimbic Dopamine (B1211576) Pathways: The NK3 receptor is expressed in brain regions integral to monoaminergic neurotransmission, including the ventral tegmental area (VTA), the origin of dopamine pathways crucial for cognition and motivation ingentaconnect.comeurekaselect.com. Studies have shown that NK3 receptors are enriched in mesocortical projection neurons originating in the VTA nih.govnih.gov. By using NK3R antagonists, researchers can investigate how NKB modulates dopamine release in projection areas like the medial prefrontal cortex and the nucleus accumbens nih.gov. This research is critical for understanding the pathophysiology of conditions like schizophrenia, where dysregulation of these dopamine pathways is a central feature nih.govingentaconnect.com.

Assessment of Peripheral Antagonistic Actions in Vivo

Beyond the CNS, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B has been used to assess the peripheral actions of NK3R antagonism in live animal models.

A classic in vivo model used to characterize the activity of tachykinin receptor antagonists is the measurement of secretagogue-induced salivation in anesthetized rats. Research has shown that intravenously administered (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B significantly reduces salivation induced by Neurokinin B nih.govingentaconnect.com. Interestingly, it also blocks salivation induced by Substance P in this model but does not affect the salivatory responses to Neurokinin A or the non-tachykinin agonist acetylcholine nih.govingentaconnect.com. This pattern of blockade, distinct from that of other tachykinin antagonists, led to the hypothesis that multiple, distinct neurokinin receptor subtypes, including presynaptic NK3 receptors, are present in the salivary glands of the rat ingentaconnect.com.

The data from these in vivo studies are summarized in the interactive table below, detailing the differential effects of the antagonist on agonist-induced responses.

| Secretagogue (Agonist) | Effect of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B Pre-treatment on Salivation | Reference |

|---|---|---|

| Neurokinin B | Significant Reduction | ingentaconnect.com |

| Substance P | Significant Reduction | ingentaconnect.com |

| Neurokinin A | No Significant Reduction | ingentaconnect.com |

| Acetylcholine | No Significant Reduction | ingentaconnect.com |

Advanced Structure Activity Relationship Sar and Conformational Studies of D Pro2, D Trp6,8, Nle10 Neurokinin B

Identification of Pharmacophoric Elements Critical for NK3R Antagonism

The development of potent and selective tachykinin antagonists has revealed several key pharmacophoric elements necessary for effective receptor interaction. While specific studies on (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B are limited, the pharmacophore for NK3R antagonists can be inferred from the broader class of peptide and non-peptide antagonists.

A general pharmacophore model for neurokinin antagonists includes multiple hydrophobic groups and hydrogen bond donors/acceptors arranged in a specific spatial orientation. For peptide antagonists, the C-terminal sequence, particularly the Phe-X-Gly-Leu-Met-NH2 motif common to tachykinins, is crucial for receptor recognition and binding. The antagonist (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B leverages this by retaining a modified C-terminal region.

The critical pharmacophoric elements introduced in this analog are:

A constrained backbone: The introduction of D-amino acids, particularly D-Proline at position 2, induces specific conformational constraints that are essential for antagonistic activity.

Bulky aromatic side chains: The D-Tryptophan residues at positions 6 and 8 provide crucial hydrophobic and aromatic interactions within the receptor binding pocket. These bulky side chains are a common feature in many tachykinin antagonists and are thought to occupy space that would otherwise be engaged by the agonist, thereby preventing receptor activation.

These elements collectively create a molecule that can effectively bind to the NK3R with high affinity without initiating the conformational changes required for signal transduction, thus acting as a competitive antagonist.

Quantitative Analysis of Amino Acid Substitutions on Receptor Affinity and Functional Activity

The specific amino acid substitutions in (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B are not arbitrary; each is the result of extensive structure-activity relationship (SAR) studies aimed at converting the endogenous agonist into a potent antagonist.

The introduction of D-Tryptophan at positions 6 and 8 is a hallmark of many potent tachykinin antagonists. The bulky, aromatic indole (B1671886) side chains of tryptophan are critical for high-affinity binding. The D-configuration of these residues is particularly important for antagonism. It is hypothesized that the D-Tryptophan residues project their side chains in a different orientation compared to their L-counterparts, allowing for optimal hydrophobic and π-π stacking interactions within the receptor's binding pocket. The simultaneous presence of D-Tryptophan at both positions often leads to a synergistic increase in antagonist potency, suggesting that both residues are involved in key interactions with the receptor.

The C-terminal residue of endogenous tachykinins is Methionine, which contains a readily oxidizable sulfur atom. This makes the native peptides susceptible to oxidative degradation, limiting their stability and duration of action. The substitution of Methionine with Norleucine (Nle), an isosteric and isofunctional analog with a linear alkyl side chain, is a common strategy to improve the metabolic stability of tachykinin analogs. This substitution generally retains or even enhances receptor affinity while preventing oxidation, thereby increasing the peptide's half-life.

The following table summarizes the general effects of these key amino acid substitutions on the activity of neurokinin B analogs:

| Substitution | Position | General Effect on Activity | Rationale |

| D-Proline | 2 | Induces antagonistic properties | Constrains backbone conformation, prevents adoption of agonist conformation |

| D-Tryptophan | 6, 8 | Increases antagonist potency and affinity | Provides key hydrophobic and aromatic interactions with the receptor |

| Norleucine | 10 | Enhances metabolic stability, retains affinity | Replaces easily oxidized Methionine |

Conformational Analysis and its Correlation with Receptor Interaction

The biological activity of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is intrinsically linked to its three-dimensional structure in solution, particularly in the vicinity of the cell membrane where the NK3R resides.

Computational Modeling of Peptide-Receptor Complexes

Comprehensive searches of scientific literature and research databases did not yield specific studies on the computational modeling of the peptide-receptor complex for (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B. While computational methods are instrumental in understanding the interactions between ligands and receptors, detailed molecular modeling, docking simulations, and molecular dynamics studies for this particular antagonist are not publicly available.

Generally, such computational studies for peptide antagonists interacting with G-protein coupled receptors, like the neurokinin-3 receptor (NK3R), would involve several key steps. Initially, a three-dimensional model of the NK3R is typically generated using homology modeling, often based on the crystal structure of a related receptor such as rhodopsin. Subsequently, the conformation of the peptide antagonist, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, would be predicted.

Molecular docking simulations would then be performed to predict the binding mode of the antagonist within the receptor's binding pocket. These simulations would identify key amino acid residues in the NK3R that are crucial for the interaction. Following docking, molecular dynamics simulations could be employed to analyze the stability of the peptide-receptor complex and to observe the dynamic changes in their interaction over time.

These computational approaches would aim to elucidate the structural basis for the antagonist's affinity and selectivity for the NK3R. The insights gained from such studies are invaluable for the rational design of novel and more potent antagonists.

Although specific data for (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is not available, the following table illustrates the type of data that would be generated from a typical computational modeling study of a peptide-receptor complex.

| Parameter | Description | Hypothetical Value/Observation for a Peptide-Receptor Complex |

| Binding Energy | The calculated strength of the interaction between the peptide and the receptor. A more negative value indicates a stronger binding affinity. | -12.5 kcal/mol |

| Key Interacting Residues | Amino acid residues in the receptor's binding pocket that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the peptide. | Gln105, His197, Tyr287 |

| Hydrogen Bonds | The number and specific locations of hydrogen bonds formed between the peptide and the receptor, which are critical for stabilizing the complex. | 3 |

| RMSD of the Complex | Root Mean Square Deviation, a measure of the stability of the peptide-receptor complex during a molecular dynamics simulation. A lower, stable RMSD suggests a stable complex. | 1.5 Å |

It is important to reiterate that the table above is illustrative of the data that would be expected from such a study and does not represent actual experimental or computational results for (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B due to the absence of specific research in the public domain.

Molecular Mechanisms of Action and Signaling Pathways Mediated by D Pro2, D Trp6,8, Nle10 Neurokinin B

G-Protein Coupled Receptor (GPCR) Antagonism Mechanisms

The primary mechanism of action of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is its ability to antagonize the NK3R. This antagonism is achieved through specific interactions with the receptor that prevent the binding and subsequent signaling of the endogenous ligand, NKB.

(D-Pro2, D-Trp6,8, Nle10)-Neurokinin B acts as a competitive antagonist at the NK3R. This means that it binds to the same site on the receptor as the endogenous agonist, Neurokinin B, but does not activate the receptor. By occupying the binding site, it prevents NKB from binding and initiating the downstream signaling cascade. This compound exhibits a pA2 value of 5.5 for the Neurokinin B receptor, indicating its potency as an antagonist. medchemexpress.com Notably, it demonstrates selectivity for the NK3R and does not exert a significant influence on Substance P or Neurokinin A, which are ligands for the NK1 and NK2 receptors, respectively. medchemexpress.com

The structural modifications in (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, when compared to the native Neurokinin B peptide, are crucial for its antagonist properties. The native human Neurokinin B sequence is H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2. In contrast, this synthetic analog incorporates key substitutions: a D-Proline at position 2, D-Tryptophan at positions 6 and 8, and Norleucine at position 10. The introduction of D-amino acids and the bulky aromatic side chains of tryptophan create a specific three-dimensional conformation. This altered structure allows the peptide to bind to the NK3R with high affinity but prevents the receptor from adopting the active conformational state required for G-protein coupling and subsequent signal transduction. The proline substitution introduces a conformational constraint, while the tryptophan residues contribute to increased binding affinity through hydrophobic interactions. The norleucine substitution enhances metabolic stability.

Intercellular Signaling Cascades Affected by NK3R Blockade

The blockade of the NK3R by (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B disrupts the normal intracellular signaling cascades that are initiated by NKB. The NK3R is primarily coupled to the Gq family of G-proteins, and its activation leads to the stimulation of phospholipase C (PLC).

Activation of the NK3R by NKB typically leads to the Gq-mediated activation of phospholipase C. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). By competitively inhibiting the binding of NKB, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B prevents this cascade, leading to a reduction in the production of IP3 and DAG, and consequently, a decrease in the mobilization of intracellular calcium. This inhibition of second messenger production is a key aspect of its antagonistic action.

The changes in intracellular second messengers, particularly the rise in intracellular Ca2+, can modulate the activity of various ion channels. For instance, calcium-activated potassium channels can be influenced by the signaling cascade initiated by NK3R activation. By blocking the initial steps of this pathway, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B can indirectly regulate the activity of these ion channels, preventing the cellular responses that would normally be triggered by NKB, such as neuronal depolarization or hyperpolarization.

Cross-talk with Other Neuropeptidergic and Neurotransmitter Systems

The neurokinin B system, through the NK3R, is known to interact with and modulate the activity of other major neurotransmitter systems in the brain. Blockade of the NK3R by antagonists such as (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B can, therefore, have widespread effects on neuronal circuitry and function.

Dopaminergic System: There is significant evidence for a functional interaction between the neurokinin B and dopamine (B1211576) systems. Acute blockade of NK3 receptors has been shown to alter dopamine-mediated functions and behaviors. nih.gov For instance, repeated administration of an NK3 receptor antagonist can lead to an increased density of dopamine D1 receptors in the striatum, suggesting a compensatory response to the prolonged depression of dopamine transmission. nih.gov

GABAergic and Glutamatergic Systems: NK3 receptors are expressed on both GABAergic and glutamatergic neurons. In the median preoptic nucleus, a region involved in thermoregulation, NK3R neurons are predominantly glutamatergic. nih.gov Conversely, in the adjacent medial preoptic area, the majority of NK3R neurons are GABAergic. nih.gov This differential expression suggests that NK3R antagonists can modulate both excitatory and inhibitory neurotransmission. Activation of GABA(B) receptors has been shown to presynaptically inhibit both glutamatergic and GABAergic transmission. nih.gov

Serotonergic System: While the interaction between neurokinin B and the serotonin (B10506) system is less characterized than that of Substance P (via NK1R), there is evidence of interplay. clevelandclinic.org For example, selective serotonin reuptake inhibitors (SSRIs) are known to impact vasomotor symptoms, which are also a key target for NK3R antagonists, suggesting a potential area of functional overlap. clevelandclinic.org

Kisspeptin (B8261505) System: In the context of reproductive function, Neurokinin B is co-expressed with kisspeptin in KNDy (kisspeptin/neurokinin B/dynorphin) neurons. mdpi.com The stimulatory effect of a Neurokinin B agonist on gonadotropin secretion is completely abrogated in the absence of kisspeptin signaling, indicating that NKB's effects on this system are mediated through the regulation of kisspeptin release. oup.com

Modulatory Effects on Kisspeptin and Dynorphin (B1627789) Signaling Cascades

The interplay between Neurokinin B (NKB), kisspeptin, and dynorphin is fundamental to the regulation of gonadotropin-releasing hormone (GnRH) secretion. These three neuropeptides are co-expressed in a population of hypothalamic neurons known as KNDy neurons. frontiersin.orgmdpi.com Within this intricate network, NKB and dynorphin function as critical inputs that modulate the activity of KNDy neurons, while kisspeptin serves as the primary output signal to GnRH neurons. nih.gov

NKB acts as a potent stimulatory signal, often described as the "accelerator" of the GnRH pulse generator. nih.gov By binding to its receptor, NK3R, on KNDy neurons, NKB initiates a signaling cascade that depolarizes the neurons. frontiersin.org This action promotes the synchronized firing of the KNDy neuronal population, leading to a pulsatile release of kisspeptin, which in turn stimulates GnRH secretion. nih.govnih.gov Conversely, dynorphin acts as an inhibitory signal, or a "brake," on KNDy neurons by activating the kappa-opioid receptor (KOR), thus suppressing neuronal activity. frontiersin.orgnih.gov The balance between the stimulatory input of NKB and the inhibitory tone of dynorphin dictates the rhythmic, pulsatile activity of the KNDy system. nih.gov

(D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, as a competitive NK3R antagonist, directly interferes with this signaling cascade by blocking the stimulatory effects of endogenous NKB. By occupying the NK3R, the antagonist prevents NKB from initiating the depolarization required for synchronized neuronal firing. This disruption of the "start" signal effectively inhibits the pulsatile release of kisspeptin, thereby suppressing the downstream stimulation of GnRH and luteinizing hormone (LH) secretion. nih.gov

| Neuropeptide | Receptor | Primary Action on KNDy Neuron | Role in GnRH Pulse Generation | Effect of (D-Pro2, D-Trp6,8, Nle10)-NKB |

|---|---|---|---|---|

| Neurokinin B (NKB) | NK3R | Stimulatory (Depolarization) | Initiates/Accelerates Pulse | Blocks stimulatory action |

| Dynorphin A | KOR | Inhibitory (Hyperpolarization) | Terminates/Brakes Pulse | No direct effect |

| Kisspeptin | Kiss1r | Output Signal | Drives GnRH Release | Indirectly reduces release |

Interactions with Opioid Systems (e.g., Enkephalin Antagonism of NKB)

The signaling pathways of NKB are also subject to modulation by endogenous opioid systems. Research has demonstrated a functional antagonism between NKB and enkephalins, a class of endogenous opioid peptides. nih.govnih.gov In a classic study using the isolated guinea pig ileum, NKB was shown to induce muscle contraction indirectly by stimulating a neuronal receptor, leading to the release of acetylcholine. nih.gov

This NKB-mediated effect was found to be inhibited by the enkephalin analog [D-Ala2, Met5]enkephalinamide. nih.gov The inhibition was reversed by the opioid receptor antagonist naloxone, confirming that the effect was mediated through opioid receptors. nih.gov This indicates that activation of opioid receptors can suppress the excitatory effects of NKB on certain neuronal populations. While (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B and enkephalins both result in the inhibition of NKB's effects, their mechanisms are distinct. The NKB antagonist directly blocks the NK3R, preventing NKB from binding and initiating a signal. In contrast, enkephalins act on separate opioid receptors, which, when activated, trigger an inhibitory signaling cascade that counteracts or overrides the NKB-induced stimulation. nih.govfrontiersin.org

| Inhibitory Agent | Target Receptor | Mechanism of Action | Outcome |

|---|---|---|---|

| (D-Pro2, D-Trp6,8, Nle10)-NKB | Neurokinin-3 Receptor (NK3R) | Competitive antagonism; directly blocks NKB binding site. | Prevents NKB-induced neuronal stimulation. |

| Enkephalin | Opioid Receptors (e.g., MOR, DOR) | Activation of inhibitory G-protein coupled receptors, leading to downstream suppression of neuronal excitability. | Functionally antagonizes the excitatory effect of NKB. |

Influence on Cholinergic Neuron Activity (Indirectly via NK3R)

NKB signaling can exert a significant influence on the activity of cholinergic neurons. This effect is indirect, mediated through the activation of NK3Rs located on neurons that subsequently release acetylcholine (ACh). nih.gov In the guinea pig ileum, for example, NKB stimulates neuronal NK3Rs, which triggers the release of ACh, causing smooth muscle contraction via muscarinic receptors. nih.gov

The role of an NKB antagonist like (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is to prevent this initial stimulation. By blocking the NK3R, the antagonist inhibits the NKB-induced release of ACh from cholinergic nerve terminals. Experimental evidence supports this upstream site of action. (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B was shown to significantly reduce salivation induced by NKB, a process that relies on cholinergic activity. However, it did not block salivation induced directly by acetylcholine, demonstrating that the antagonist does not interfere with cholinergic receptors themselves but rather prevents the NKB-mediated signal for ACh release. medchemexpress.com

| Experimental Model | Agent(s) Used | Observed Effect | Interpretation |

|---|---|---|---|

| Guinea Pig Ileum Contraction | Neurokinin B | Induced muscle contraction, blocked by atropine. | NKB stimulates the release of acetylcholine from neurons. nih.gov |

| Rat Salivation | (D-Pro2,D-Trp6,8,Nle10)-NKB + Neurokinin B | Antagonist reduced NKB-induced salivation. | The antagonist blocks the NKB receptor, preventing the signal for ACh release. medchemexpress.com |

| Rat Salivation | (D-Pro2,D-Trp6,8,Nle10)-NKB + Acetylcholine | Antagonist had no influence on acetylcholine-induced salivation. | The antagonist does not block muscarinic cholinergic receptors directly. medchemexpress.com |

Comparative Pharmacology of D Pro2, D Trp6,8, Nle10 Neurokinin B with Other Neurokinin Modulators

Comparison with Endogenous Neurokinin B

Endogenous Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides, which also includes Substance P (SP) and Neurokinin A (NKA). nih.govnih.gov These peptides are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2. nih.govnih.gov NKB is the product of the preprotachykinin-B gene (designated as TAC3 in humans and Tac2 in rodents) and is the preferred endogenous agonist for the NK3 receptor. nih.govnih.gov The binding of NKB to NK3R activates intracellular signaling pathways, leading to various physiological responses, including the regulation of gonadotropin-releasing hormone (GnRH) secretion. nih.govnih.govwikipedia.org Studies have shown NKB to be a potent agonist for neuronal tachykinin receptors, with an EC50 value as low as 1 nM in some systems. nih.gov

In stark contrast, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is a synthetic analogue designed to act as a competitive antagonist at the NK3 receptor. medchemexpress.com Its structural modifications, including the substitution of specific amino acids with D-isomers (D-Proline and D-Tryptophan) and Norleucine, confer this antagonistic activity. This fundamental difference means that while endogenous NKB activates the NK3R to initiate a biological response, (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B binds to the receptor without activating it, thereby blocking the action of the endogenous agonist. The potency of its antagonistic action is quantified by a pA2 value of 5.5. medchemexpress.com The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Feature | Endogenous Neurokinin B | (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B |

| Primary Action | Agonist | Antagonist |

| Primary Receptor | NK3R | NK3R |

| Mechanism | Activates the NK3R to elicit a biological response. | Binds to the NK3R, blocking the action of agonists like NKB. medchemexpress.com |

| Potency Metric | EC50 ≈ 1 nM nih.gov | pA2 = 5.5 medchemexpress.com |

Differentiation from Other Peptidic and Non-Peptidic NK3R Antagonists

The landscape of NK3R modulators includes a variety of peptidic and non-peptidic compounds, each with distinct characteristics.

Peptidic Modulators: Besides (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, other peptidic compounds have been developed to study the NK3R. A prominent example is senktide, a selective NK3R agonist widely used in research to probe the functions of this receptor. acs.orgscispace.com Like endogenous NKB, senktide activates the receptor, but it was engineered for higher selectivity for NK3R compared to NK1R and NK2R. (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B is functionally opposite to senktide.

Non-Peptidic Antagonists: In recent years, several non-peptidic, orally available NK3R antagonists have been developed for therapeutic purposes, particularly for the treatment of menopausal vasomotor symptoms (hot flashes). womensmentalhealth.orgnih.govmdpi.com Examples of these compounds include fezolinetant, elinzanetant, and MLE4901. womensmentalhealth.orgmdpi.comsemanticscholar.org These small molecule antagonists differ significantly from the peptidic (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B in their chemical structure, pharmacokinetic properties, and route of administration. Clinical trials have shown that compounds like fezolinetant and MLE4901 can significantly reduce the frequency and severity of hot flashes. womensmentalhealth.orgnih.gov Elinzanetant is a dual antagonist of both NK1 and NK3 receptors, which may offer additional benefits for sleep disturbances. mdpi.com (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B, as a peptide, is primarily a research tool and would face challenges such as poor oral bioavailability and rapid degradation that the newer non-peptidic antagonists are designed to overcome.

| Compound | Class | Primary Action | Primary Target(s) |

| (D-Pro2, D-Trp6,8, Nle10)-NKB | Peptidic Analogue | Antagonist | NK3R |

| Senktide | Peptidic Analogue | Agonist | NK3R |

| Fezolinetant | Non-Peptidic Small Molecule | Antagonist | NK3R |

| Elinzanetant | Non-Peptidic Small Molecule | Antagonist | NK1R & NK3R |

| MLE4901 | Non-Peptidic Small Molecule | Antagonist | NK3R |

Contrast with NK1R and NK2R Selective Antagonists

The tachykinin system comprises three main receptor subtypes: NK1R, NK2R, and NK3R, each with a preferred endogenous ligand. Substance P (SP) has the highest affinity for NK1R, Neurokinin A (NKA) for NK2R, and Neurokinin B (NKB) for NK3R. mdpi.com While there is some degree of cross-reactivity among the endogenous ligands, selective antagonists have been developed to target each receptor subtype specifically. nih.gov

(D-Pro2, D-Trp6,8, Nle10)-Neurokinin B demonstrates high selectivity for the NK3R. Research indicates that it shows no influence on Substance P or Neurokinin A, the primary agonists for NK1R and NK2R, respectively. medchemexpress.com This selectivity is a critical feature, as the activation of NK1R and NK2R mediates distinct physiological effects. For instance, NK1R is heavily implicated in pain, inflammation, and nausea, while NK2R is involved in processes like bronchoconstriction. nih.govbiorxiv.org

This profile contrasts sharply with antagonists developed to be selective for the other receptors. For example, aprepitant (B1667566) is a non-peptidic, selective NK1R antagonist used clinically as an antiemetic. semanticscholar.org Another example is the peptide [D-Pro2, D-Trp7,9]-Substance P, which also acts as an NK1R antagonist. semanticscholar.org The pharmacological effects of these NK1R antagonists are distinct from those of an NK3R antagonist. While an NK1R antagonist would block the effects of Substance P, an NK3R antagonist like (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B specifically blocks the actions of Neurokinin B, leaving the NK1R and NK2R pathways largely unaffected.

Assessment of Relative Potency and Selectivity among Neurokinin B Analogues

The potency and selectivity of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B are defined by its chemical structure, which is a modification of the endogenous NKB sequence.

Potency: The potency of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B as a competitive antagonist is indicated by its pA2 value of 5.5. medchemexpress.com This value allows for a standardized measure of its ability to inhibit the function of the NK3R agonist. In comparison, the agonist potencies of endogenous NKB and the selective agonist senktide are often reported with EC50 values in the low nanomolar range, highlighting their high affinity for activating the receptor. nih.govacs.org

Emerging Research Perspectives and Future Directions in D Pro2, D Trp6,8, Nle10 Neurokinin B Research

Further Elucidation of Novel Roles in Neuroendocrine and Metabolic Regulation

The NKB-NK3R signaling pathway is a cornerstone of reproductive neuroendocrinology, primarily through its control of gonadotropin-releasing hormone (GnRH) secretion. nih.govresearchgate.net However, current research is expanding the purview of this system, investigating its role as a crucial integrator of metabolic status with reproductive function.

Hypothalamic expression of Tac2 and Tacr3, the genes encoding NKB and NK3R respectively, is sensitive to the body's metabolic state. jneurosci.org For instance, studies in female rats have shown that the expression of Tacr3 in the arcuate nucleus is reduced following a 48-hour fast. jneurosci.org This suggests that nutritional deficits can directly modulate the sensitivity of the very neurons that drive reproductive function.

Further evidence for this link comes from studies where senktide administration has been shown to influence reproductive processes under conditions of metabolic stress. In female rats experiencing pubertal arrest due to chronic undernutrition, repeated administration of senktide was able to rescue the onset of puberty and elicit the release of luteinizing hormone (LH). jneurosci.orgnih.gov This indicates that direct activation of NK3R can, to an extent, override the inhibitory signals imposed by a negative energy balance. nih.gov Interestingly, acute LH responses to senktide in pubertal females were preserved or even augmented during fasting, suggesting a potential sensitization of the NKB-NK3R-GnRH pathway during metabolic distress. jneurosci.org These findings highlight a novel perspective: the NKB-NK3R system may not only be a key player in pubertal timing but also a potential therapeutic target for reproductive disorders linked to metabolic challenges. jneurosci.org

Advanced Structural Biology Techniques for High-Resolution Peptide-Receptor Complex Determination

A significant leap in understanding the action of (D-Pro2, D-Trp6,8, Nle10)-Neurokinin B has come from the application of advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM). bohrium.comnih.gov This technology allows for the visualization of protein complexes in their near-native state at resolutions approaching the atomic level, offering unprecedented insight into the precise molecular interactions between ligands and their receptors. longdom.orglongdom.orgthermofisher.com

Recent studies have successfully determined the cryo-EM structure of the NK3R in complex with its associated G-protein (Gq) and bound to senktide. bohrium.comnih.govresearchgate.net This has provided a definitive structural blueprint for how this potent agonist activates its receptor. The analysis revealed that while the C-terminal end of senktide shares a conserved binding mode with the endogenous ligand NKB, its N-terminal end engages in unique interactions that enhance its potency. bohrium.comnih.gov

Specifically, the N-terminus of senktide forms distinct interactions with the N-terminus and extracellular loops 2 and 3 (ECL2 and ECL3) of the NK3R. bohrium.comnih.gov These additional contact points are credited with the improved activation profile of senktide compared to NKB. bohrium.com This level of detail is critical for rational drug design, providing a template for developing novel agonists or antagonists with tailored selectivity and efficacy. bohrium.comnih.gov

| Interacting Component (Senktide) | Interacting Component (NK3R) | Type of Interaction | Significance |

| N-terminus | N-terminus & Extracellular Loops (ECL2, ECL3) | Specific non-covalent bonds | Confers higher potency compared to endogenous NKB bohrium.comnih.gov |

| C-terminus | Conserved Binding Pocket | Conserved hydrogen bonds and hydrophobic interactions | Essential for receptor activation, shared with other tachykinins bohrium.comnih.gov |

Table 1: Summary of key structural interactions between senktide and the Neurokinin 3 Receptor (NK3R) as determined by cryo-EM.

Development of Optogenetic or Chemogenetic Approaches to Study NK3R Modulation in Specific Neuronal Populations

Future research will increasingly employ powerful neuromodulation techniques like optogenetics and chemogenetics to dissect the function of NK3R-expressing neurons within complex neural circuits. nih.govscispace.com These technologies allow for the precise control of the activity of specific neuronal populations using light or designer drugs, respectively. youtube.comnih.govmdpi.com

Optogenetics involves introducing light-sensitive ion channels, known as opsins, into target neurons. mdpi.com By delivering precise pulses of light via fiber optics, researchers can instantaneously activate or inhibit these neurons, mapping their causal role in physiological processes and behavior. youtube.com

Chemogenetics typically utilizes Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). pressbooks.pub These are engineered G-protein coupled receptors that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, synthetic molecules. nih.govpressbooks.pub This allows for non-invasive, longer-lasting modulation of neuronal activity. nih.gov

By expressing opsins or DREADDs specifically in neurons bearing the NK3R, researchers can mimic the excitatory effect of senktide binding with unparalleled temporal and spatial precision. This will allow them to:

Identify the precise downstream circuits that are activated following NK3R stimulation in distinct brain regions.

Determine the specific contribution of different NK3R-positive neuronal populations (e.g., in the arcuate nucleus versus other hypothalamic areas) to neuroendocrine and metabolic regulation.

Uncover the behavioral consequences of activating these specific neurons, linking receptor-level events to whole-organism responses.

These approaches will move beyond systemic administration of agonists like senktide and provide a far more nuanced understanding of the NK3R system's role in the brain. nih.gov

Integration of Omics Data to Uncover Broader Biological Networks Affected by NK3R Antagonism

The integration of large-scale "omics" data—such as genomics, transcriptomics, and proteomics—represents a powerful future direction for understanding the full biological impact of modulating the NK3R pathway. While much research focuses on the direct effects of agonists like senktide, studying the system-wide changes caused by NK3R antagonists can reveal the broader networks this receptor regulates.